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N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibition Imidazo[1,2‑b]pyridazine Procurement evidence

Researchers screening kinase targets often face inconsistent selectivity from generic scaffolds. This compound, built on an imidazo[1,2-b]pyridazine-6-carboxamide core with a unique N-(2-ethoxypyridin-3-ylmethyl) side-chain, offers a differentiated starting point for Haspin, MKNK1, or AAK1 inhibitor programs. • ≥95% purity ensures reliable profiling in broad-panel kinase assays. • The ethoxypyridinylmethyl group provides distinct hydrogen-bonding and lipophilicity compared to benzyl or methoxyethyl analogs, enabling systematic SAR exploration. • Available as a research chemical with batch-to-batch consistency for reproducible target deconvolution and phenotypic hit validation.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 2415531-10-9
Cat. No. B2968839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2415531-10-9
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)CNC(=O)C2=NN3C=CN=C3C=C2
InChIInChI=1S/C15H15N5O2/c1-2-22-15-11(4-3-7-17-15)10-18-14(21)12-5-6-13-16-8-9-20(13)19-12/h3-9H,2,10H2,1H3,(H,18,21)
InChIKeyXSTHWODYEBFFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide – Identity & Scaffold


N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415531‑10‑9) is a synthetic heterocyclic small molecule built on an imidazo[1,2‑b]pyridazine core bearing a 6‑carboxamide substituent and an N‑(2‑ethoxypyridin‑3‑ylmethyl) side‑chain. This scaffold class is extensively explored for kinase inhibition, notably against Haspin, MKNK1, and AAK1 [1]. The compound is offered as a research chemical by several suppliers, typically at ≥ 95 % purity, with a molecular formula of C₁₅H₁₅N₅O₂ and a molecular weight of 297.318 g mol⁻¹ [2]. However, no peer‑reviewed publications or patents that disclose experimental biological data for this exact compound were retrievable from permissible sources at the time of analysis.

Kinase pathway research scaffold
Class-reported activity: Haspin, MKNK1, AAK1
High-purity small molecule probe
Compound-specific biological data to verify internally

Why Generic Imidazo[1,2-b]pyridazine Analogs Are Not Interchangeable


Within the imidazo[1,2‑b]pyridazine family, even minor modifications to the substitution pattern can produce dramatic shifts in kinase selectivity, binding mode, and cellular potency [1]. For example, the introduction of an N‑(2‑ethoxypyridin‑3‑ylmethyl) side‑chain alters hydrogen‑bonding capacity, lipophilicity, and the orientation of the terminal pyridine ring within the ATP‑binding pocket relative to analogs bearing benzyl, methoxyethyl, or morpholinyl‑furopyridinyl groups. Consequently, activity data obtained for one derivative cannot be extrapolated to another. Procurement decisions must therefore be based on direct, compound‑specific evidence to avoid selecting a molecule with unanticipated selectivity or potency gaps.

Direct substitution not supported
Exact potency and selectivity data are unavailable for this scaffold variant; analog activity cannot be extrapolated reliably.
Selectivity may shift significantly
Ethoxypyridinyl side-chain alters H-bonding, lipophilicity, and ATP-pocket orientation relative to benzyl or morpholinyl analogs.
Binding mode context may differ
Minor structural modifications can lead to unanticipated selectivity gaps; compound-specific profiling is essential for pathway studies.

Head-to-Head Comparative Evidence


Direct Comparison Data Availability

A comprehensive search of primary research articles, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem) returned zero datasets in which N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide was evaluated alongside a structurally defined comparator under the same experimental conditions. The closest available data come from a BindingDB entry for a distinct compound – 5‑(4‑chlorophenyl)‑N‑((2‑ethoxypyridin‑3‑yl)methyl)nicotinamide – which recorded an IC₅₀ of 32 nM against NaV1.8 in rat DRG neurons [1]. However, this molecule shares only the ethoxypyridinylmethyl tail and lacks the imidazo[1,2‑b]pyridazine core, precluding any reliable cross‑study comparison. No quantitative IC₅₀, Kᵢ, selectivity panel, ADME, or in‑vivo data for the target compound were found in non‑excluded sources. Therefore, the evidence grade for this analysis is “insufficient”.

Direct comparison
Data to verify
Target compound: No IC₅₀, Kᵢ, or selectivity data available from permissible sources
Comparator: Structurally related imidazo[1,2-b]pyridazine analog, MKNK1 IC₅₀ = 5.60 nM (TR-FRET)
Direct comparative potency cannot be calculated; selection relies on scaffold-class inference.
Procurement risk: Supplier data review required to validate any claimed activity.
Kinase inhibition Imidazo[1,2‑b]pyridazine Procurement evidence

Application Scenarios


Kinase Selectivity Profiling

Given the well‑documented activity of imidazo[1,2‑b]pyridazine‑6‑carboxamide derivatives against Haspin, MKNK1, and AAK1 kinases [1], this compound may be evaluated in broad‑panel kinase screens to determine its selectivity fingerprint. Without prior potency data, such profiling should be conducted alongside established control compounds (e.g., BAY‑1125976 for AKT, or the MKNK1 inhibitors in US10214545) to benchmark any observed activity.

SAR Exploration of 2-Ethoxypyridin-3-ylmethyl Motif

The ethoxypyridinylmethyl substituent distinguishes this molecule from simpler N‑benzyl or N‑alkyl analogs. Researchers investigating how this group influences kinase binding pose, solubility, or permeability can use the compound as a starting point for systematic SAR studies, ideally in parallel with close analogs such as N‑(2‑methoxyethyl) or N‑(pyridin‑3‑ylmethyl) derivatives.

Chemical Probe for Target Deconvolution

If a phenotypic screen identifies a hit with an imidazo[1,2‑b]pyridazine chemotype, this compound could serve as a structurally matched inactive control or as a tool to deconvolute the molecular target. Its utility in this role must be confirmed by demonstrating target engagement (e.g., CETSA or NanoBRET) and establishing a clear selectivity window relative to off‑target kinases.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Scaffold-class affinity
Broad-panel kinase screen benchmarking
SAR exploration
Ethoxypyridinyl motif
Binding pose and permeability assessment
Target deconvolution probe
Chemotype selectivity
Target engagement confirmation
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